Dicyclohexyltin oxide
CAS No.: 22771-17-1
Cat. No.: VC16533331
Molecular Formula: C12H22OSn
Molecular Weight: 301.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22771-17-1 |
|---|---|
| Molecular Formula | C12H22OSn |
| Molecular Weight | 301.01 g/mol |
| IUPAC Name | dicyclohexyl(oxo)tin |
| Standard InChI | InChI=1S/2C6H11.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1H,2-6H2;; |
| Standard InChI Key | QULMZVWEGVTWJY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)[Sn](=O)C2CCCCC2 |
Introduction
Chemical Identity and Structural Properties
Dicyclohexyltin oxide belongs to the organotin family, featuring a tin atom covalently bonded to two cyclohexyl groups and an oxygen atom. Its structural attributes are critical for understanding its reactivity and interactions in biological and environmental systems.
Molecular Configuration
The molecular structure of DCTO is defined by the following parameters :
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Molecular Formula:
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SMILES Notation:
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InChI Key: QULMZVWEGVTWJY-UHFFFAOYSA-N
The tin atom adopts a trigonal bipyramidal geometry, with the oxygen atom occupying an axial position. This configuration influences its stability and susceptibility to hydrolysis.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous organotin compounds reveal that the Sn–O bond length typically ranges between 1.95–2.10 Å, while Sn–C bonds measure approximately 2.15 Å. Fourier-transform infrared (FTIR) spectroscopy of DCTO shows a characteristic Sn–O stretching vibration at .
Physicochemical Properties
DCTO exhibits distinct solubility and stability profiles that dictate its environmental persistence and analytical detectability.
Solubility and Partitioning
The compound’s solubility in water is pH-dependent, as demonstrated in Table 1 :
| pH | Solubility (mg/L) | Log |
|---|---|---|
| 4 | 0.67 | >4.6 |
| 7 | ≤0.040 | ≥6.1 |
| 10 | ≤0.006 | ≥6.9 |
These values indicate low aqueous solubility and high lipophilicity, favoring bioaccumulation in lipid-rich tissues.
Hydrolysis and Stability
Hydrolysis kinetics under sterile conditions follow first-order kinetics, with half-lives () of 299 days (pH 4), 118 days (pH 7), and accelerated degradation under alkaline conditions . This pH-dependent stability complicates environmental remediation efforts.
Synthesis and Environmental Degradation
Formation as a Metabolite
DCTO is primarily identified as a degradation product of cyhexatin (), a tricyclohexyltin miticide used in horticulture. Cyhexatin undergoes oxidative cleavage in plant tissues, yielding DCTO and dicyclohexyldimethyltin (DCMT) .
Analytical Detection in Agricultural Systems
Gas chromatography coupled with flame photometric detection (GC-FPD) is the gold standard for quantifying DCTO residues. Method validation data for grape matrices are summarized in Table 2 :
| Compound | Fortification (mg/kg) | Recovery (%) | CV (%) | LOD (mg/kg) |
|---|---|---|---|---|
| DCTO | 0.01 | 76.6 | 5.3 | 0.0018 |
| DCTO | 0.10 | 70.9 | 0.7 | 0.0018 |
These methods achieve quantification limits () of 0.01 mg/kg, enabling monitoring of regulatory compliance.
Applications and Industrial Relevance
Agricultural Mitigation
As a cyhexatin metabolite, DCTO contributes to residual toxicity in treated crops. Supervised field trials on peaches revealed post-harvest residues declining from 1.38 mg/kg (day 0) to 0.12 mg/kg after 28 days . Such data inform maximum residue limits (MRLs) for food safety.
Toxicological and Ecotoxicological Profile
Mammalian Toxicity
Acute oral toxicity studies in rats indicate an > 6.6 g/kg for tin(IV) oxide analogs, though DCTO-specific data remain sparse . Chronic exposure models suggest that organotin compounds disrupt mitochondrial function, inducing oxidative stress in hepatic and renal tissues .
Ecotoxicity
DCTO’s hydrolysis products, including cyclohexanol and inorganic tin species, pose risks to aquatic ecosystems. Sediment adsorption coefficients () exceeding predict long-term sequestration in benthic zones, necessitating continuous monitoring .
Future Research Directions
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Mechanistic Toxicology: Elucidate DCTO’s interaction with cellular thiol groups and DNA adduct formation.
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Advanced Remediation Strategies: Develop photocatalytic degradation systems leveraging TiO₂ nanocomposites.
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Nanoparticle Functionalization: Explore DCTO-derived nanostructures for targeted cancer therapy.
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